![molecular formula C32H31NO B11034944 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline](/img/structure/B11034944.png)
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline
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Overview
Description
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline is an organic compound belonging to the dihydroquinoline family It is characterized by a methoxy group at the 6th position, three methyl groups at the 2nd, 2nd, and 4th positions, and a trityl group at the 7th position
Preparation Methods
The synthesis of 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6-methoxyquinoline and trityl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.
Industrial Production: Industrial production methods may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.
Substitution: The methoxy and trityl groups can undergo substitution reactions with nucleophiles, leading to the formation of various substituted quinoline derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts such as palladium on carbon or platinum oxide.
Scientific Research Applications
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurodegenerative disorders and cancer.
Industry: It is used in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, leading to modulation of their activity.
Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes, resulting in its observed biological effects.
Comparison with Similar Compounds
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline can be compared with other similar compounds, such as:
6-Ethoxy-2,2,4-trimethyl-1,2-dihydroquinoline: This compound has an ethoxy group instead of a methoxy group, leading to differences in its chemical reactivity and biological activity.
7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, resulting in different physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
6-Methoxy-2,2,4-trimethyl-7-trityl-1,2-dihydroquinoline is an organic compound that belongs to the quinoline family, characterized by its unique molecular structure. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C32H31NO with a molecular weight of 445.6 g/mol. The presence of a methoxy group and a trityl group significantly influences its steric and electronic properties, which are crucial for its biological activity.
The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The methoxy and trityl groups modulate its activity by influencing how it binds to enzymes or receptors. This interaction can lead to alterations in cellular processes that may have therapeutic implications .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that derivatives of dihydroquinoline can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Table 1: Antiproliferative Activity Against Cancer Cell Lines
Compound | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 | 10 | Tubulin Polymerization Inhibition |
BNC105 | MCF-7 | 5 | Vascular Disruption |
CA1 Prodrug | HUVEC | 15 | Dual Mode Action |
Interaction Studies
Studies focusing on the binding affinity of this compound to various biological targets have revealed promising results. The compound's ability to selectively inhibit activated endothelial cells over quiescent ones suggests potential applications in targeting tumor vasculature .
Case Study: Selective Inhibition
In a recent study examining the selective inhibition of human umbilical vein endothelial cells (HUVECs), it was found that this compound inhibited activated HUVECs with an IC50 value significantly lower than that for quiescent cells. This selectivity is crucial for minimizing side effects in normal tissues while effectively targeting tumor vasculature .
Applications in Medicinal Chemistry
The unique properties and biological activities of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:
- Cancer Treatment : As an antiproliferative agent targeting cancer cells.
- Vascular Disruption : Inhibiting tumor blood supply to induce necrosis.
Properties
Molecular Formula |
C32H31NO |
---|---|
Molecular Weight |
445.6 g/mol |
IUPAC Name |
6-methoxy-2,2,4-trimethyl-7-trityl-1H-quinoline |
InChI |
InChI=1S/C32H31NO/c1-23-22-31(2,3)33-29-21-28(30(34-4)20-27(23)29)32(24-14-8-5-9-15-24,25-16-10-6-11-17-25)26-18-12-7-13-19-26/h5-22,33H,1-4H3 |
InChI Key |
XDEYVWUHPONOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(NC2=CC(=C(C=C12)OC)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C)C |
Origin of Product |
United States |
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